molecular formula C16H16N6O6 B12936347 Adenosine, 2-(4-nitrophenyl)- CAS No. 37151-16-9

Adenosine, 2-(4-nitrophenyl)-

Cat. No.: B12936347
CAS No.: 37151-16-9
M. Wt: 388.33 g/mol
InChI Key: HNRQCEZXCMMODB-UBEDBUPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 2-(4-nitrophenyl)- is a compound that combines the nucleoside adenosine with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2-(4-nitrophenyl)- typically involves the reaction of adenosine with 4-nitrophenyl derivatives under specific conditions. One common method is the cyanoacetylation of amines, where adenosine reacts with 4-nitrophenyl cyanoacetate in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of Adenosine, 2-(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-(4-aminophenyl)adenosine, while nucleophilic substitution can result in various substituted adenosine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, 2-(4-nitrophenyl)- is unique due to its specific combination of adenosine and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for studying the effects of nitrophenyl substitution on adenosine’s activity and for developing new therapeutic agents.

Properties

CAS No.

37151-16-9

Molecular Formula

C16H16N6O6

Molecular Weight

388.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(4-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-1-3-8(4-2-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1

InChI Key

HNRQCEZXCMMODB-UBEDBUPSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.